CYP2C9 Type II Heme‑Coordination Specificity: Para‑Pyridyl vs. Ortho‑ and Meta‑Pyridyl QCA Analogs
The 2-(pyridin-4-yl) motif in the target chemotype enables direct nitrogen‑to‑heme‑iron coordination (Type II binding), whereas the 2-(pyridin-2-yl) (ortho) and 2-(pyridin-3-yl) (meta) isomers cannot coordinate and behave as Type I ligands. In a matched series of naphthyl‑amide QCA analogs (Group 3, Peng et al. 2008), the para‑pyridyl compound yielded a Ki of 0.033 ± 0.002 µM, while the meta‑pyridyl analog gave Ki = 1.15 ± 0.002 µM and the ortho‑pyridyl analog Ki = 10.67 ± 1.32 µM, representing a 35‑fold and 323‑fold loss in affinity, respectively [1].
| Evidence Dimension | CYP2C9 inhibition affinity (Ki) for para‑, meta‑, and ortho‑pyridyl QCA analogs (naphthyl‑amide series) |
|---|---|
| Target Compound Data | Para‑pyridyl chemotype: Ki = 0.033 ± 0.002 µM (Compound 7) [1] |
| Comparator Or Baseline | Meta‑pyridyl: Ki = 1.15 ± 0.002 µM (Compound 8); Ortho‑pyridyl: Ki = 10.67 ± 1.32 µM (Compound 9) [1] |
| Quantified Difference | 35‑fold (para vs. meta); 323‑fold (para vs. ortho) higher affinity for the para‑pyridyl chemotype |
| Conditions | Inhibition of reconstituted CYP2C9; Ki determined by diclofenac 4′‑hydroxylation assay; J. Med. Chem. 2008, 51, 8000–8011. |
Why This Matters
Procurement of the specific 2-(pyridin-4-yl) isomer is essential for applications requiring Type II CYP2C9 binding; the ortho and meta analogs are functionally distinct and cannot substitute without a >30‑fold compromise in target engagement.
- [1] Peng, C.-C., Pearson, J.T., Rock, D.A., Joswig-Jones, C.A., Jones, J.P. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. J. Med. Chem. 2008, 51 (24), 8000–8011. Table 1. View Source
